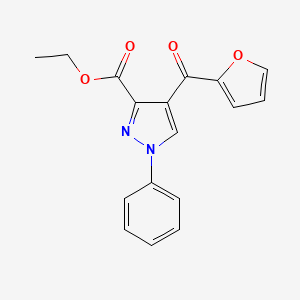![molecular formula C22H16ClF2N5O2S B11504977 7-[chloro(difluoro)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504977.png)
7-[chloro(difluoro)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(CHLORODIFLUOROMETHYL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(CHLORODIFLUOROMETHYL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan-2-yl group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan-2-yl group can lead to the formation of a furan-2-carboxylic acid derivative .
Scientific Research Applications
7-(CHLORODIFLUOROMETHYL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring also show significant biological activities.
Furan derivatives: These compounds are known for their diverse chemical reactivity and biological activities.
Uniqueness
What sets 7-(CHLORODIFLUOROMETHYL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H16ClF2N5O2S |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
7-[chloro(difluoro)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H16ClF2N5O2S/c23-22(24,25)18-9-14(16-6-4-8-32-16)27-19-10-15(29-30(18)19)20(31)28-21-13(11-26)12-5-2-1-3-7-17(12)33-21/h4,6,8-10H,1-3,5,7H2,(H,28,31) |
InChI Key |
BAMXBFLPNULUET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Cyclohex-3-enyl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11504894.png)
![N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B11504901.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11504913.png)
![1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine](/img/structure/B11504917.png)
![4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11504919.png)
![5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504939.png)
![N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine](/img/structure/B11504945.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate](/img/structure/B11504947.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide](/img/structure/B11504957.png)
![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11504960.png)
![Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11504970.png)
![3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone](/img/structure/B11504973.png)
![N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11504983.png)

